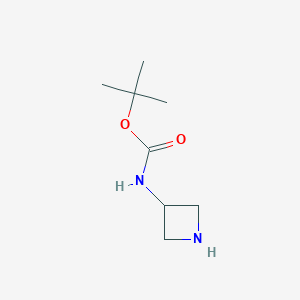

tert-Butyl azetidin-3-ylcarbamate

Overview

Description

tert-Butyl azetidin-3-ylcarbamate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its stability and reactivity. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Tert-Butyl azetidin-3-ylcarbamate, also known as 3-N-Boc-amino-azetidine, is a versatile reactant used in the preparation of various organic compounds . .

Mode of Action

The mode of action of 3-N-Boc-amino-azetidine is primarily through its role as a reactant in organic synthesis. It is used in the preparation of substituted benzothiazoles via copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions . The azetidine ring in the compound provides a unique four-membered heterocycle that is an analogue of cyclobutane . This ring strain lies between that of less stable aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds, including substituted benzothiazoles .

Result of Action

The result of the action of 3-N-Boc-amino-azetidine is the formation of various organic compounds, including substituted benzothiazoles . These compounds can have various applications, including use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl azetidin-3-ylcarbamate typically involves the reaction of azetidine with tert-butyl chloroformate. The process can be summarized as follows:

Starting Materials: Azetidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Azetidine is dissolved in an appropriate solvent like dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl azetidin-3-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted azetidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl azetidin-3-ylcarbamate is used as a precursor for the synthesis of more complex molecules. Its stable azetidine ring makes it a valuable intermediate in the construction of heterocyclic compounds.

Biology

In biological research, this compound is often employed in the study of enzyme inhibitors and receptor ligands. Its structural features allow for the exploration of interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-aminoazetidine-1-carboxylate

- tert-Butyl (2-azetidin-3-yl)ethylcarbamate

- Benzyl azetidin-3-ylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl azetidin-3-ylcarbamate offers a unique combination of stability and reactivity. Its tert-butyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the azetidine ring provides a rigid framework that can be exploited in the design of bioactive molecules.

Biological Activity

tert-Butyl azetidin-3-ylcarbamate is a synthetic organic compound that features an azetidine ring and a carbamate functional group. Its molecular formula is C13H18N2O3, and it is characterized by the presence of a tert-butyl group, which enhances its lipophilicity and stability. The compound's structure positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique structural elements of this compound contribute to its biological activity. The azetidine ring provides a three-dimensional conformation that may facilitate interactions with biological targets, while the carbamate moiety can enhance solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| Lipophilicity | High |

| Stability | Enhanced by tert-butyl |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Compounds with azetidine and carbamate functionalities have been reported to exhibit diverse pharmacological effects such as anti-inflammatory, analgesic, and potential anticancer activities.

Pharmacological Effects

Research indicates that this compound may modulate the activity of histamine H4 receptors, which play a crucial role in immune response and inflammation. This modulation can lead to significant therapeutic effects, particularly in conditions characterized by excessive inflammatory responses.

-

Histamine H4 Receptor Modulation :

- Significance : Involved in immune regulation.

- Potential Effects : Anti-inflammatory properties.

-

Inhibition of Enzymatic Activity :

- Studies have shown that related compounds can inhibit specific enzymes linked to disease pathways, suggesting that this compound may exhibit similar properties.

Case Studies

A notable study explored the synthesis of derivatives based on this compound, leading to compounds with improved potency against Trypanosoma brucei methionyl-tRNA synthetase (MetRS), which is crucial for the survival of this parasite responsible for African sleeping sickness. The derivatives exhibited low toxicity towards mammalian cells while maintaining potent inhibitory activity against the target enzyme.

| Compound | EC50 (nM) | Selectivity | Toxicity |

|---|---|---|---|

| Compound 16 | 39 | High | Low |

| Compound 31 | 22 | High | Low |

Synthesis Pathways

The synthesis of this compound typically involves the reaction of azetidine with tert-butyl chloroformate under basic conditions. This method allows for high yields and purity, making it suitable for further pharmacological studies.

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMXVXVJGXZDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364023 | |

| Record name | tert-Butyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-13-5 | |

| Record name | tert-Butyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.